![molecular formula C9H10ClNO B091074 Ethanol, 2-[[(4-chlorophenyl)methylene]amino]- CAS No. 16327-95-0](/img/structure/B91074.png)
Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-, also known as chloroquine, is a medication primarily used to prevent and treat malaria. It is a member of the 4-aminoquinoline family of drugs and has been in use since the 1940s. In addition to its antimalarial properties, chloroquine has also been studied for its potential use in treating a variety of other diseases, including cancer and autoimmune disorders.
作用機序
Chloroquine works by interfering with the ability of the malaria parasite to digest hemoglobin, the protein found in red blood cells. This interferes with the parasite's ability to obtain nutrients, ultimately leading to its death. In addition to its antimalarial effects, Ethanol, 2-[[(4-chlorophenyl)methylene]amino]- has also been shown to have immunomodulatory and anti-inflammatory effects.
生化学的および生理学的効果
Chloroquine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of lysosomal enzymes, which are involved in the breakdown of cellular debris. It has also been shown to inhibit the activity of phospholipase A2, an enzyme involved in inflammation. In addition, Ethanol, 2-[[(4-chlorophenyl)methylene]amino]- has been shown to inhibit the production of cytokines, which are involved in the immune response.
実験室実験の利点と制限
Chloroquine has several advantages for use in lab experiments. It is relatively inexpensive and widely available, making it easy to obtain for researchers. In addition, it has a well-established safety profile, with few serious side effects. However, Ethanol, 2-[[(4-chlorophenyl)methylene]amino]- has some limitations as well. It has a relatively narrow therapeutic index, meaning that the difference between a therapeutic dose and a toxic dose is relatively small. In addition, it has been shown to have variable effects in different cell types, making it difficult to predict its effects in different experimental systems.
将来の方向性
There are several potential future directions for research on Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-. One area of interest is its potential use in treating autoimmune disorders, such as lupus and rheumatoid arthritis. In addition, there is ongoing research into its potential use in treating cancer, particularly in combination with other chemotherapy agents. Finally, there is interest in developing new derivatives of Ethanol, 2-[[(4-chlorophenyl)methylene]amino]- that may have improved efficacy and fewer side effects.
合成法
Chloroquine can be synthesized through a variety of methods, including the reaction of 4,7-dichloroquinoline with aminoacetophenone, or the reaction of 4,7-dichloroquinoline with aniline and formaldehyde. The most common method of synthesis involves the reaction of 4,7-dichloroquinoline with 4-diethylamino-1-methylbutylamine, followed by the addition of formaldehyde.
科学的研究の応用
Chloroquine has been extensively studied for its antimalarial properties, and is still widely used for this purpose in many parts of the world. In addition to its antimalarial effects, Ethanol, 2-[[(4-chlorophenyl)methylene]amino]- has also been studied for its potential use in treating a variety of other diseases, including cancer and autoimmune disorders.
特性
CAS番号 |
16327-95-0 |
|---|---|
製品名 |
Ethanol, 2-[[(4-chlorophenyl)methylene]amino]- |
分子式 |
C9H10ClNO |
分子量 |
183.63 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methylideneamino]ethanol |
InChI |
InChI=1S/C9H10ClNO/c10-9-3-1-8(2-4-9)7-11-5-6-12/h1-4,7,12H,5-6H2 |
InChIキー |
KUDPDQIFBVYNGF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=NCCO)Cl |
正規SMILES |
C1=CC(=CC=C1C=NCCO)Cl |
ピクトグラム |
Acute Toxic |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



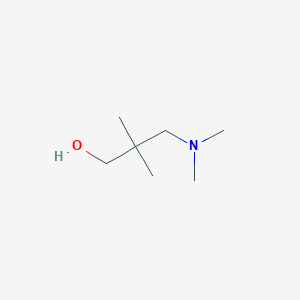
![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B90999.png)
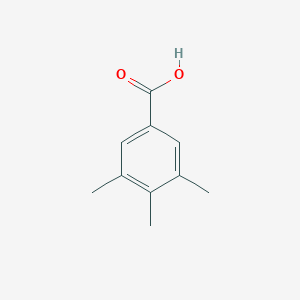
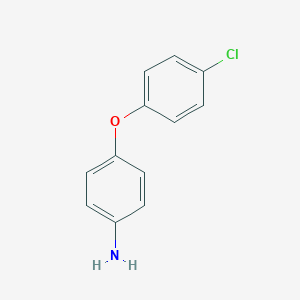
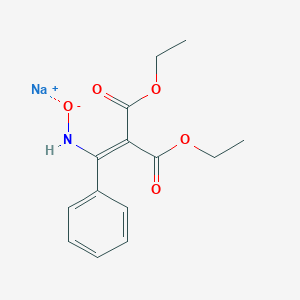
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B91005.png)
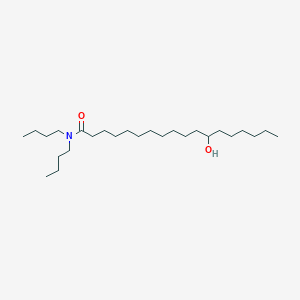
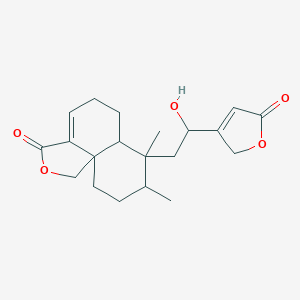
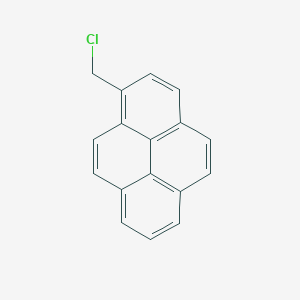
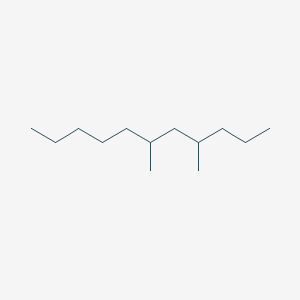
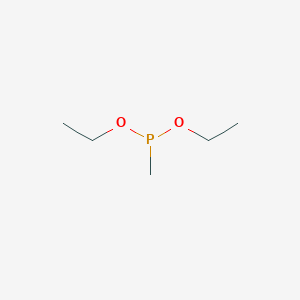
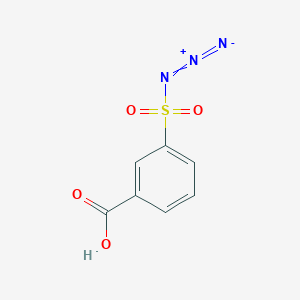
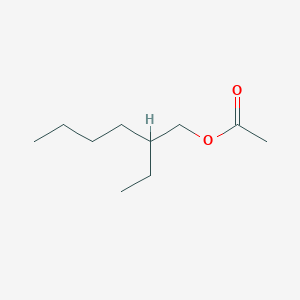
![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-](/img/structure/B91017.png)